
Octyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate is a synthetic organic compound belonging to the quinoline family This compound is characterized by the presence of a quinoline ring substituted with chlorine atoms and an octyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Chlorination: The quinoline core is then chlorinated using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce chlorine atoms at specific positions on the ring.
Esterification: The chlorinated quinoline is then esterified with octanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
Octyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.
Reduction: Reduction of the compound can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced quinoline derivatives.
Substitution: The chlorine atoms on the quinoline ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Scientific Research Applications
Biology: Quinoline derivatives, including this compound, have shown promise as antimicrobial agents, with activity against bacteria, fungi, and viruses.
Medicine: The compound is being investigated for its potential as an anticancer agent, with studies focusing on its ability to inhibit the growth of cancer cells.
Industry: The compound may be used in the development of new materials with specific properties, such as fluorescence or conductivity, for use in electronic devices and sensors.
Mechanism of Action
The mechanism of action of Octyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, the compound may exert its effects by:
Inhibiting Enzymes: The compound may inhibit key enzymes involved in cellular processes, leading to the disruption of metabolic pathways and cell growth.
Interacting with DNA: The compound may intercalate into DNA, disrupting the replication and transcription processes and leading to cell death.
Modulating Signaling Pathways: The compound may affect signaling pathways involved in cell proliferation, apoptosis, and immune response, leading to its observed biological effects.
Comparison with Similar Compounds
Octyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate can be compared with other quinoline derivatives to highlight its uniqueness:
Chloroquine: A well-known antimalarial drug, chloroquine has a similar quinoline core but lacks the octyl ester group and has different substituents on the ring.
Quinoline N-oxides: These compounds have an oxidized nitrogen atom in the quinoline ring, which can lead to different biological activities compared to the parent quinoline.
Fluoroquinolones: A class of antibiotics that includes ciprofloxacin and levofloxacin, fluoroquinolones have a fluorine atom on the quinoline ring and are known for their broad-spectrum antibacterial activity.
By comparing these compounds, it becomes evident that the unique structural features of this compound, such as the octyl ester group and specific chlorine substitutions, contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C24H25Cl2NO2 |
|---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
octyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C24H25Cl2NO2/c1-2-3-4-5-6-7-15-29-24(28)20-16-22(17-11-13-18(25)14-12-17)27-23-19(20)9-8-10-21(23)26/h8-14,16H,2-7,15H2,1H3 |
InChI Key |
QAFPSDDVJMKWBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC(=NC2=C1C=CC=C2Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


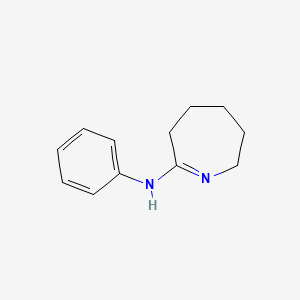
![3-{[(3-Chlorophenyl)amino]methyl}-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B12469585.png)
![N-[1H-indol-3-yl(4-methyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]-4-methoxyaniline](/img/structure/B12469593.png)
![Ethyl 2-(acetylamino)-2-[4-[1-(ethoxycarbonyl)-2,2,2-trifluoro-1-hydroxyethyl]-2-methylanilino]-3,3,3-trifluoropropanoate](/img/structure/B12469597.png)
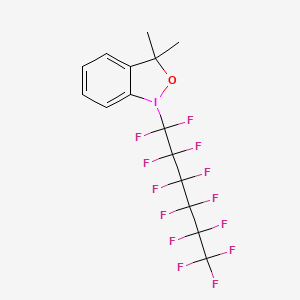
![1-oxo-1-phenylpropan-2-yl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12469610.png)
![N-(2,4-dichlorobenzyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-amine](/img/structure/B12469613.png)

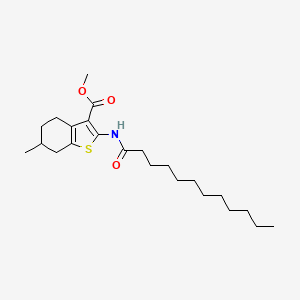

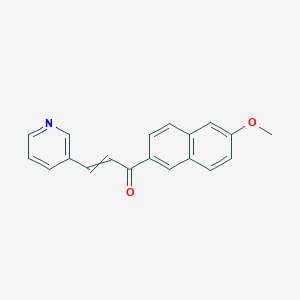
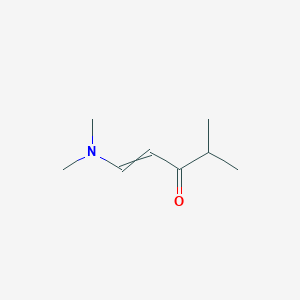
![3-(azepan-1-ylsulfonyl)-4-chloro-N-{2-[(2-methoxyethyl)carbamoyl]phenyl}benzamide](/img/structure/B12469666.png)

